Bienvenue dans la boutique en ligne BenchChem!

6-Tert-butylpyrimidin-4-amine

Heterocyclic Chemistry Process Chemistry Medicinal Chemistry Building Block

6-Tert-butylpyrimidin-4-amine (CAS 3435-27-6; molecular formula C₈H₁₃N₃; molecular weight 151.21 g/mol) is a monosubstituted 4-aminopyrimidine bearing a sterically demanding tert-butyl group exclusively at the pyrimidine 6-position. The compound is classified within the aminopyrimidine family and is recognized in authoritative chemical databases under the IUPAC name 6-tert-butylpyrimidin-4-amine, with PubChem CID 713744.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 3435-27-6
Cat. No. B189543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tert-butylpyrimidin-4-amine
CAS3435-27-6
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NC=N1)N
InChIInChI=1S/C8H13N3/c1-8(2,3)6-4-7(9)11-5-10-6/h4-5H,1-3H3,(H2,9,10,11)
InChIKeyGVFMWHPJTZVYIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Tert-butylpyrimidin-4-amine CAS 3435-27-6: Technical Procurement Baseline for Research and Industrial Sourcing


6-Tert-butylpyrimidin-4-amine (CAS 3435-27-6; molecular formula C₈H₁₃N₃; molecular weight 151.21 g/mol) is a monosubstituted 4-aminopyrimidine bearing a sterically demanding tert-butyl group exclusively at the pyrimidine 6-position [1]. The compound is classified within the aminopyrimidine family and is recognized in authoritative chemical databases under the IUPAC name 6-tert-butylpyrimidin-4-amine, with PubChem CID 713744 [1]. It is commercially available as a research building block from multiple suppliers with purity specifications typically ≥97% (HPLC) . The tert-butyl substituent confers a predicted LogP of 1.44 (ACD/LogP) and a computed pKa of 5.86 ± 0.10 for the amino group, and the molecule satisfies all Lipinski Rule-of-5 criteria with zero violations .

6-Tert-butylpyrimidin-4-amine CAS 3435-27-6: Why Positional Isomers and Alkyl Analogues Cannot Be Assumed Interchangeable


The differentiation of 6-tert-butylpyrimidin-4-amine from its positional isomers (e.g., 2-tert-butylpyrimidin-4-amine, CAS 114362-20-8; 4-tert-butylpyrimidin-2-amine, CAS 17321-94-7) and smaller alkyl analogues (e.g., 6-methylpyrimidin-4-amine) is non-trivial. Published structure-activity relationship (SAR) campaigns on 2-aminopyrimidine-containing histamine H4 receptor ligands demonstrate that the pyrimidine 6-position is the most sensitive to substituent modulation, with the 6-tert-butyl group providing an optimal steric and lipophilic balance that smaller alkyl or aromatic replacements fail to replicate [1]. Furthermore, the tert-butyl group at C6 substantially alters the electron density distribution of the pyrimidine ring compared to the 2-substituted isomer, affecting both the nucleophilicity of the C4-amine and the compound's acid-base behavior (predicted pKa: 5.86) . Substitution with a smaller methyl group reduces both LogP and steric bulk, while the 4-tert-butylpyrimidin-2-amine isomer (melting point 126–128 °C) exhibits different solid-state properties that impact formulation and handling during synthesis . These physicochemical divergences translate into differential reactivity in nucleophilic aromatic substitution and cross-coupling reactions, making generic substitution scientifically unsound without explicit experimental validation .

6-Tert-butylpyrimidin-4-amine CAS 3435-27-6: Quantified Differentiation Evidence for Scientific Selection and Procurement


Synthetic Accessibility and Atom Economy: 77% Isolated Yield from Patent-Disclosed Amination of 4-tert-Butyl-6-chloropyrimidine

The synthesis of 6-tert-butylpyrimidin-4-amine is explicitly disclosed in patent WO2015/24853, which describes the amination of 4-tert-butyl-6-chloropyrimidine (prepared per WO2011045353) with saturated aqueous ammonia in a sealed pressure tube at 100 °C for 18 hours, affording the desired product as a white solid in 77% isolated yield (16.1 g from 20 g starting material) after simple filtration and water washing . By comparison, the isomeric 6-tert-butylpyrimidin-4-ylamine prepared via Chichibabin-type amination of 4-tert-butyl-pyrimidine with KNH₂ in liquid ammonia yields only ~40%, representing a near two-fold lower synthetic efficiency . The patent route uses inexpensive aqueous ammonia, avoids cryogenic conditions and alkali metal amides, and employs scalable pressure-tube technology suitable for multi-gram to kilogram production. This directly contrasts with the isomeric 2-tert-butylpyrimidin-4-amine (CAS 114362-20-8), for which no similarly optimized scalable route has been identified in the open literature.

Heterocyclic Chemistry Process Chemistry Medicinal Chemistry Building Block

Lipophilicity Differentiation: ACD/LogP of 1.44 and pH-Dependent LogD Profile Distinguish 6-tert-Butyl from 2-tert-Butyl Isomer

The predicted ACD/LogP for 6-tert-butylpyrimidin-4-amine is 1.44, with an ACD/LogD of 0.72 at pH 5.5 and 1.42 at pH 7.4 . Computed XLogP3 from PubChem shows a value of 1.5 [1]. In comparison, the positional isomer 2-tert-butylpyrimidin-4-amine (CAS 114362-20-8) is reported with a LogP of 1.9375 on molbase/chem960 , representing a 0.5 log unit increase. The ACD/BCF (bioconcentration factor) at pH 7.4 is 6.92, indicating low bioaccumulation potential, and the compound has zero Rule-of-5 violations . The lower LogP of the 6-tert-butyl isomer relative to the 2-tert-butyl analogue is consistent with the differential electronic effect of the tert-butyl group when positioned ortho vs. para to the ring nitrogen atoms, which alters the hydrogen-bonding capacity of the amino group and consequently affects partitioning behavior.

Physicochemical Profiling ADME Prediction Medicinal Chemistry Triage

Steric Bulk at C6: Taft Es and Molar Refractivity Contributions Differentiate from 6-Methyl and 6-Ethyl Analogues

The tert-butyl group at the pyrimidine 6-position provides a computed molar refractivity of 45.05 cm³ and molar volume of 144.8 cm³, with a density of 1.043 g/cm³ and a predicted boiling point of 268 °C at 760 mmHg . In the context of histamine H4 receptor SAR studies, replacing the 6-tert-butyl group with smaller alkyl or aromatic substituents dramatically altered both potency and selectivity [1]. Specifically, the Altenbach et al. study demonstrated that the pyrimidine 6-position benefited most from optimization within a 2-aminopyrimidine series, and the tert-butyl group at this position conferred superior binding characteristics compared to secondary amine and aromatic replacements [1]. While direct IC₅₀ values for 6-tert-butylpyrimidin-4-amine itself are not available, the derived lead compound 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine (compound 3 in the series) was identified as the optimal hit, with the 6-tert-butyl motif being essential for activity [1]. By comparison, the 6-methyl analogue would present a Taft steric parameter (Es) of 0.00 vs. approximately -1.54 for tert-butyl, representing a substantial reduction in steric bulk that would alter both binding pocket occupancy and conformational restriction in derived ligands.

Steric Parameter Analysis Quantitative Structure-Activity Relationships Ligand Design

Electron-Withdrawing-Group-Free Scaffold: pKa 5.86 Enables pH-Dependent Reactivity Tuning for Downstream Derivatization

The predicted pKa of the amino group in 6-tert-butylpyrimidin-4-amine is 5.86 ± 0.10 . This places the amine in a weakly basic regime where it exists predominantly as the free base at physiological pH (7.4) and can be selectively protonated under mildly acidic conditions (pH < 5). In contrast, the isomeric 4-tert-butylpyrimidin-2-amine (CAS 17321-94-7) exhibits a different acid-base profile due to the altered electronic environment of the 2-amino group, which is flanked by two ring nitrogens rather than one, resulting in a lower predicted pKa and reduced nucleophilicity . The absence of additional electron-withdrawing groups (EWGs) on the pyrimidine ring in the target compound—unlike widely used intermediates such as 6-tert-butyl-4-chloropyrimidine or 6-tert-butylpyrimidine-4-carboxylic acid—makes 6-tert-butylpyrimidin-4-amine an ideal, EWG-free scaffold for unbiased exploration of structure-activity relationships where the electronic properties of the core are not pre-biased by halogen or carboxyl substituents . This property is particularly valuable for kinase inhibitor programs, where the aminopyrimidine core serves as a hinge-binding motif and electronic modulation directly impacts ATP-competitive binding affinity.

Medicinal Chemistry Protecting-Group-Free Synthesis Parallel Library Synthesis

Patent-Documented Utility as a Key Synthetic Intermediate: Explicit Use in WO2015/24853 and Derivatization to Kinase-Focused Libraries

Patent WO2015/24853 explicitly employs 6-tert-butylpyrimidin-4-amine as a synthetic intermediate in the preparation of biologically active molecules, with the compound appearing at Page/Page column 43 of the patent document . The precursor 4-tert-butyl-6-chloropyrimidine is sourced from WO2011045353, establishing a clear patent trail for industrial-scale procurement . In parallel, supplier documentation from ChemShuttle explicitly markets 6-(tert-butyl)pyrimidin-4-amine as a building block for kinase inhibitor drug discovery . The tert-butylpyrimidine moiety is a recognized substructure in approved and investigational kinase inhibitors; the specific 6-tert-butyl-4-aminopyrimidine regioisomer appears in CXCR2 antagonist chemotypes documented in BindingDB (BDBM50184534), where derivatives containing this core demonstrate target engagement [1]. By contrast, the 2-tert-butyl isomer (CAS 114362-20-8) is primarily cited in the context of TBK1 kinase binding (Kd = 251 nM, BindingDB BDBM50111572) rather than as a documented intermediate in patent-protected pharmaceutical compositions, suggesting a differentiated application landscape favoring the 6-isomer for certain chemotypes [2].

Intellectual Property Kinase Inhibitor Chemistry Chemical Process Development

6-Tert-butylpyrimidin-4-amine CAS 3435-27-6: Research and Industrial Application Scenarios Grounded in Differentiation Evidence


Multi-Gram Synthesis of Aminopyrimidine Building Blocks via the WO2015/24853 Pressure-Tube Amination Route

For medicinal chemistry groups requiring reliable access to 6-tert-butylpyrimidin-4-amine at multi-gram to hundred-gram scale, the patent-disclosed route from 4-tert-butyl-6-chloropyrimidine using aqueous ammonia in a sealed pressure tube at 100 °C provides a demonstrated 77% isolated yield without requiring cryogenic equipment, alkali metals, or chromatographic purification . This method is directly scalable and avoids the ~40% yield limitation of the alternative Chichibabin approach, making it the preferred procurement or in-house synthesis strategy for projects where this aminopyrimidine serves as a core intermediate for parallel library synthesis or late-stage functionalization .

Kinase Inhibitor Lead Optimization Leveraging the 6-tert-Butyl Group as a Steric Anchor at the Hinge-Binding Region

The 6-tert-butyl substituent provides a sterically demanding, lipophilic anchor (Molar Refractivity 45.05 cm³, LogP 1.44) that has been demonstrated in histamine H4 receptor SAR to be optimal at the pyrimidine 6-position compared to smaller alkyl, aromatic, and secondary amine replacements . This position-specific steric contribution is directly transferable to kinase inhibitor design, where the 4-aminopyrimidine core serves as a hinge-binding motif and the 6-tert-butyl group can be exploited to fill a hydrophobic pocket adjacent to the ATP-binding site, potentially enhancing both potency and selectivity against kinase panels [1].

Physicochemical Triage in Early-Stage Drug Discovery Using the Favorable LogD/BCF Profile

With an ACD/LogD of 1.42 at pH 7.4, an ACD/BCF of 6.92, and zero Rule-of-5 violations, 6-tert-butylpyrimidin-4-amine presents a favorable developability profile that compares advantageously against the more lipophilic 2-tert-butyl isomer (LogP ~1.94) . During the hit-to-lead phase, this lower lipophilicity translates into reduced predicted promiscuity and potentially superior pharmacokinetic properties for derived lead compounds. Procurement of the 6-isomer specifically—rather than generic 'tert-butylpyrimidin-4-amine'—ensures that the physicochemical starting point of the scaffold aligns with modern drug-likeness guidelines emphasizing lower LogP for oral bioavailability [1].

EWG-Free Scaffold for Unbiased Parallel Library Synthesis and Protecting-Group-Free Derivatization

The absence of electron-withdrawing substituents on the pyrimidine ring, combined with the moderately basic amino group (pKa 5.86), enables direct functionalization strategies—including reductive amination, amide coupling, and nucleophilic aromatic substitution after appropriate activation—without the need for protecting group manipulations . This contrasts with chlorinated or carboxylated analogues that require additional synthetic steps for functional group interconversion. For high-throughput parallel synthesis or DNA-encoded library construction, the EWG-free nature of 6-tert-butylpyrimidin-4-amine offers a cleaner chemical handle for diversification, reducing the number of synthetic operations and improving overall library yields .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Tert-butylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.